molecular formula C11H11ClO4 B8286130 4-(2-Chloroethoxy)-5-methoxyphthalaldehyde

4-(2-Chloroethoxy)-5-methoxyphthalaldehyde

Cat. No. B8286130
M. Wt: 242.65 g/mol
InChI Key: HUGHWNQVEOMGAS-UHFFFAOYSA-N
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Patent
US06638929B2

Procedure details

To a 500 mL 3-neck round bottom flask fitted with mechanical stirrer, thermometer and addition funnel is added 100 mL dry methylene chloride and 8 mL of oxalyl chloride under nitrogen. This is cooled to −78° C. in a dry ice/acetone bath, then 13.6 mL DMSO in 25 mL dry methylene chloride is added dropwise. After complete addition it is further stirred for 5 minutes. Then 9.87 g of [4-(2-chloroethoxy)-2-(hydroxymethyl)-5-methoxyphenyl]methanol in 10 mL of dry methylene chloride (with enough DMSO added to dissolve the solid) is added dropwise. The reaction mixture is stirred for an additional 30 minutes, then 100 mL of triethylamine is added slowly at −78° C. The solution is stirred for 10 minutes, allowed to warm to room temperature and then 200 mL of ice/water is added. The aqueous layer is extracted with methylene chloride (2×100 mL). The organic layer is dried over MgSO4, filtered and evaporated to give the crude product as a solid. This solid is slurried with cold methanol and filtered, washed with cold methanol, then dried to give 6.37 g of 4-(2-chloroethoxy)-5-methoxyphthalaldehyde as a yellowish solid, m.p. 113-4° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
[4-(2-chloroethoxy)-2-(hydroxymethyl)-5-methoxyphenyl]methanol
Quantity
9.87 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][CH2:12][CH2:13][O:14][C:15]1[C:20]([O:21][CH3:22])=[CH:19][C:18]([CH2:23][OH:24])=[C:17]([CH2:25][OH:26])[CH:16]=1.C(N(CC)CC)C>C(Cl)Cl.CO>[Cl:11][CH2:12][CH2:13][O:14][C:15]1[CH:16]=[C:17]([CH:25]=[O:26])[C:18](=[CH:19][C:20]=1[O:21][CH3:22])[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
[4-(2-chloroethoxy)-2-(hydroxymethyl)-5-methoxyphenyl]methanol
Quantity
9.87 g
Type
reactant
Smiles
ClCCOC1=CC(=C(C=C1OC)CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
is further stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL 3-neck round bottom flask fitted with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
ADDITION
Type
ADDITION
Details
After complete addition it
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid)
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The solution is stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with methylene chloride (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCOC=1C=C(C(C=O)=CC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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